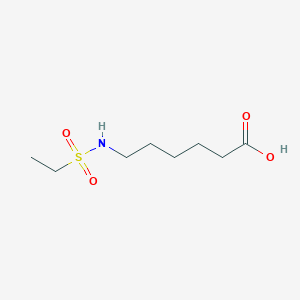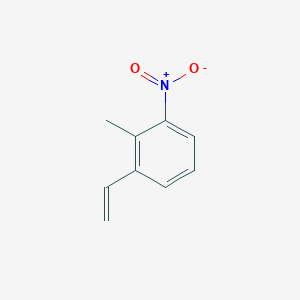
6-(Ethylsulfonylamino)hexanoic acid
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 6-(Ethylsulfonylamino)hexanoic acid consists of an eight-carbon chain with a sulfonylamine and a carboxylic acid functional group . The structure is similar to that of 6-aminohexanoic acid, which has a six-carbon chain with an amino and a carboxylic acid functional group .Wissenschaftliche Forschungsanwendungen
Hexanoic Acid and Plant Resistance
Hexanoic acid serves as a potent natural priming agent for inducing resistance in plants against pathogens. It activates broad-spectrum defenses, such as callose deposition and pathways associated with salicylic acid and jasmonic acid. Hexanoic acid primes plants for specific pathogen-responsive mechanisms, depending on the pathogen's lifestyle, and enhances antioxidant protective effects, which are crucial for limiting necrotrophic infections. This understanding is pivotal for developing natural disease control strategies in agriculture that align with environmental regulations (Aranega-Bou et al., 2014).
Sulfonamide Functionalities in Medicinal Chemistry
Sulfonamide functionalities are significant in medicinal chemistry, offering a range of pharmacological activities. Quinoxaline derivatives, for example, have been studied extensively for their bioactive properties when combined with sulfonamide groups. These hybrids exhibit diverse biological activities, including antibacterial, antifungal, and anticancer effects. The synthesis of quinoxaline-containing sulfonamides and their structure-activity relationships highlight the potential of such compounds in developing novel therapeutic agents (Irfan et al., 2021).
Environmental Persistence and Toxicity
The broader family of perfluoroalkyl substances (PFAS), to which perfluorohexanoic acid is related, has been subject to environmental and health risk assessments. Studies on the toxicity, environmental distribution, and persistence of these compounds provide insights into managing their impact on health and ecosystems. For instance, perfluorohexanoic acid has been examined for its chronic human health toxicity, indicating the necessity for comprehensive risk assessments and public health decisions regarding PFAS and their derivatives (Luz et al., 2019).
Wirkmechanismus
Target of Action
It’s structurally similar to aminocaproic acid , which is known to target enzymes that bind to the amino acid lysine . These enzymes include proteolytic enzymes like plasmin, which are responsible for fibrinolysis .
Mode of Action
Considering its structural similarity to aminocaproic acid , it may act as an effective inhibitor for enzymes that bind to the amino acid lysine . This inhibition could result in changes in the enzymatic activity, potentially affecting processes such as fibrinolysis .
Biochemical Pathways
Straight-chain aliphatic carboxylic acids, a group to which this compound belongs, are known to have wide applications in various industries and can be produced through microbial biosynthesis .
Pharmacokinetics
Pharmacokinetics determines the onset, duration, and intensity of a drug’s effect .
Result of Action
Based on its structural similarity to aminocaproic acid , it may have an impact on processes such as fibrinolysis .
Action Environment
The environmental release category (erc) describes the broad conditions of use from the perspective of release to the environment .
Eigenschaften
IUPAC Name |
6-(ethylsulfonylamino)hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO4S/c1-2-14(12,13)9-7-5-3-4-6-8(10)11/h9H,2-7H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNRLIKJOJLXHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Ethylsulfonylamino)hexanoic acid | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(8-Oxo-5,6,7,8-tetrahydro-4H-cyclopenta[d][1,2,4]-triazolo[1,5-a]pyrimidin-2-yl)-acetic acid](/img/structure/B3156970.png)




![Methyl 4-[(3-chlorophenyl)methoxy]benzoate](/img/structure/B3157004.png)






